molecular formula C14H16FNO3 B8482491 3-Ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-6-one CAS No. 198640-82-3

3-Ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-6-one

Cat. No.: B8482491
CAS No.: 198640-82-3
M. Wt: 265.28 g/mol
InChI Key: BZUOEEHWGFQIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxycarbonyl-4-(4'-fluorophenyl)piperidin-6-one is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

198640-82-3

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C14H16FNO3/c1-2-19-14(18)12-8-16-13(17)7-11(12)9-3-5-10(15)6-4-9/h3-6,11-12H,2,7-8H2,1H3,(H,16,17)

InChI Key

BZUOEEHWGFQIEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=O)CC1C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.8 g of the cis/trans mixture of ethyl 4-(p-fluorophenyl)-6-oxo-3-piperidinecarboxylate obtained in Examples 4 to 6 was added to 100 mL of toluene, and 2.7 mL of a 28% methanol solution of sodium methoxide was added. The reaction mixture was heated at 110° C. for 2.5 hours, then poured into ice water and extracted with ethyl acetate. The extract was washed with water, dried and concentrated to obtain 3.28 g of ethyl trans-4-(p-fluorophenyl)-6-oxo-3-piperidinecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.1 g of the cis/trans mixture of ethyl 4-(p-fluorophenyl)-6-oxo-3-piperidinecarboxylate obtained in Examples 4 to 6 was added to 10 mL of toluene, and 26 mg of sodium ethoxide was added. The reaction mixture was heated at 90° C. for 5 hours, then poured into ice water, and extracted with ethyl acetate. The extract was washed with water, dried and concentrated to obtain 50 mg of ethyl trans-4-(p-fluorophenyl)-6-oxo-3-piperidinecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.